(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a methoxyphenyl group. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms. The methoxyphenyl group consists of a phenyl ring (a variant of a benzene ring) with a methoxy group (-O-CH3) attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperazine rings would likely contribute to the rigidity of the molecule, while the methoxy group would add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and piperazine rings, as well as the bromo and methoxy groups. The bromine atom could potentially be replaced in a substitution reaction, and the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially charged nitrogen atoms in the pyrazole and piperazine rings could enhance its solubility in polar solvents .Scientific Research Applications
Antagonist Properties and Pain Management
A study reported the synthesis and pharmacological activity of a series of pyrazoles, identifying a compound as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound exhibited outstanding aqueous solubility and high metabolic stability across species, coupled with antinociceptive properties in various models, indicating its potential for pain management applications (J. Díaz et al., 2020).
Molecular Interaction and Receptor Studies
Another research focused on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the conformational preferences and how these influence receptor binding and antagonist activity (J. Shim et al., 2002).
Antimicrobial Activities
Several studies have synthesized new pyridine derivatives and assessed their in vitro antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (N. Patel et al., 2011).
Anticonvulsant Agent Development
Research on a novel anticonvulsant agent, "Epimidin," emphasized the development and validation of an HPLC method for determining related substances, illustrating the compound's potential in epilepsy treatment (H. Severina et al., 2021).
Antibacterial and Antifungal Agents
New pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited good activity against several pathogens, suggesting their usefulness in developing new treatments for infections (P. Sanjeeva et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-24-14-3-4-16(18)15(13-14)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPCYQKFGTYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.